1-Bromo-3,4-dihydroxy-5-methoxybenzene monohydrate
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Overview
Description
1-Bromo-3,4-dihydroxy-5-methoxybenzene monohydrate is an organic compound with the molecular formula C7H7BrO3·H2O It is a derivative of benzene, substituted with a bromine atom, a methoxy group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,4-dihydroxy-5-methoxybenzene monohydrate typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methoxybenzene-1,2-diol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,4-dihydroxy-5-methoxybenzene monohydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-bromo-3-methoxy-1,2-benzoquinone.
Reduction: Formation of 3-methoxybenzene-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-3,4-dihydroxy-5-methoxybenzene monohydrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-dihydroxy-5-methoxybenzene monohydrate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3-trimethoxybenzene: Similar structure but with an additional methoxy group.
2-Bromo-5-methoxybenzoic acid: Contains a carboxylic acid group instead of hydroxyl groups.
3-Bromo-4-methoxyphenol: Similar structure but with different substitution pattern
Uniqueness
1-Bromo-3,4-dihydroxy-5-methoxybenzene monohydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9BrO4 |
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Molecular Weight |
237.05 g/mol |
IUPAC Name |
5-bromo-3-methoxybenzene-1,2-diol;hydrate |
InChI |
InChI=1S/C7H7BrO3.H2O/c1-11-6-3-4(8)2-5(9)7(6)10;/h2-3,9-10H,1H3;1H2 |
InChI Key |
VTPWGCVFLKGJOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)Br.O |
Origin of Product |
United States |
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